Ethyl tosyl-L-alaninate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m0/s1 |
InChI Key |
RJYNKHXDNVWWHC-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Oxazolone Formation:n Acyl Amino Acids and Their Esters Can Undergo Base Catalyzed Intramolecular Cyclization to Form a 5 4h Oxazolone Intermediate.highfine.comthis Five Membered Heterocyclic Ring is Planar and Achiral at the C 4 Position the Original α Carbon . the α Proton in the Oxazolone is Significantly More Acidic Than in the Parent Amino Acid Ester, Making It Highly Susceptible to Abstraction by a Base. Subsequent Reprotonation Leads to Racemization. the Formation of the Oxazolone is a Well Documented Pathway for Racemization During Peptide Synthesis.nih.govwhile the N Tosyl Group is Not an Acyl Group in the Traditional Sense, the Potential for a Similar Intramolecular Cyclization Under Certain Conditions Cannot Be Entirely Ruled Out.
The following table outlines the key aspects of these two racemization pathways.
| Racemization Pathway | Key Intermediate | Driving Force | Factors Influencing the Pathway |
|---|---|---|---|
| Direct Enolization | Planar Enolate | Acidity of the α-proton, presence of a base | Base strength, solvent polarity, temperature |
| Oxazolone (B7731731) Formation | Planar 5(4H)-Oxazolone | Intramolecular cyclization catalyzed by base | Nature of the N-protecting group, activation of the carboxyl group |
In the context of alanine (B10760859) derivatives, the rate of racemization is influenced by several factors, including the nature of the N-protecting group, the ester group, the base used, the solvent, and the temperature. highfine.comsciencemadness.org For Ethyl tosyl-L-alaninate, the bulky and electron-withdrawing tosyl group likely plays a complex role in influencing the kinetics and thermodynamics of these racemization pathways.
Chemical Reactivity and Transformative Chemistry of Ethyl Tosyl L Alaninate
Reactivity of the Ester Functional Group
The ethyl ester moiety in Ethyl tosyl-L-alaninate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis, transesterification, and amidation. These transformations allow for the modification of the C-terminus of the alanine (B10760859) derivative.
Mechanistic Studies of Ester Hydrolysis
The hydrolysis of the ethyl ester group to the corresponding carboxylic acid, N-tosyl-L-alanine, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis : The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. chemistrysteps.comyoutube.com The process is an equilibrium, and using a large excess of water drives the reaction toward the carboxylic acid and ethanol (B145695) products. chemistrysteps.com The reaction proceeds via the following steps:
Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
A series of proton transfers results in a protonated alcohol as a good leaving group.
Elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com
For most esters, this follows a bimolecular acyl cleavage (AAC2) mechanism. ucoz.com
Base-Catalyzed Hydrolysis (Saponification) : Base-catalyzed hydrolysis is a practically irreversible process because the carboxylic acid product is deprotonated under the basic conditions to form a carboxylate salt, which is unreactive towards the alcohol leaving group. chemistrysteps.comucoz.comyoutube.com The mechanism involves:
Nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. youtube.com
Formation of a tetrahedral intermediate.
Collapse of the intermediate, leading to the expulsion of the ethoxide anion as the leaving group.
An acid-base reaction where the highly basic ethoxide deprotonates the carboxylic acid, forming ethanol and the carboxylate salt. youtube.com This final step drives the reaction to completion. ucoz.com
This pathway is classified as a base-catalyzed, bimolecular, acyl-oxygen cleavage (BAC2) mechanism, which is the most common for ester hydrolysis. ucoz.com
Transesterification and Amidation Reactions
The ester group of this compound can be converted to other esters or amides through transesterification and amidation, respectively. These reactions broaden the synthetic utility of the compound.
Transesterification : This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. Organocatalysts have also been shown to be effective for the transesterification of esters. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Amidation : The direct conversion of the ester to an amide can be achieved by heating with an amine (aminolysis). This reaction is often slow but can be catalyzed.
Organobase Catalysis : The amidation of unactivated esters with amino alcohols can be achieved using organobase catalysis. Mechanistic studies suggest the reaction may proceed through an initial transesterification followed by an intramolecular rearrangement. researcher.life
Lewis Acid Catalysis : Lewis acids can be used to facilitate the direct amidation of amino acids, suggesting a potential route for the amidation of N-protected derivatives like this compound. nih.gov The Lewis acid activates the ester, making it more susceptible to nucleophilic attack by the amine.
Reactions Involving the N-Tosyl Sulfonamide Moiety
The N-tosyl group serves as a robust protecting group for the amine functionality of alanine. wikipedia.org Its stability and reactivity are centered around the sulfur-nitrogen bond.
Selective Deprotection of the Tosyl Group
The removal of the tosyl group is a key transformation, unmasking the free amine. This deprotection can be accomplished under various reductive or strongly acidic conditions. wikipedia.org Due to the stability of the sulfonamide, these conditions can be harsh. google.com
Reductive Cleavage :
Dissolving Metal Reduction : Reagents like sodium in liquid ammonia (B1221849) are effective but can be hazardous. google.com A milder alternative involves using lithium metal with a catalytic amount of naphthalene (B1677914) in THF at low temperatures. researchgate.net
Arene Anion Radicals : Sodium naphthalenide is another powerful reducing agent that cleaves sulfonamides. The mechanism is believed to involve single electron transfer (SET) from the naphthalenide radical anion to the tosyl group, followed by fragmentation of the S-N bond. fiu.edu
Hydride Reagents : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been used for the reductive cleavage of sulfonamides. wikipedia.orgresearchgate.net
Acidic Hydrolysis :
Strongly acidic conditions are required to cleave the stable S-N bond. Common reagents include concentrated HBr in acetic acid, often with phenol (B47542) as a scavenger, or heating in concentrated sulfuric or hydrochloric acid. google.com
A mixture of methanesulfonic acid (MeSO3H), trifluoroacetic acid (TFA), and thioanisole (B89551) has also been reported for the deprotection of N-tosyl groups. researchgate.net
The choice of deprotection method depends on the presence of other functional groups in the molecule.
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Reductive Cleavage | Sodium naphthalenide | THF, low temperature | fiu.edu |
| Reductive Cleavage | Lithium, cat. naphthalene | THF, low temperature | researchgate.net |
| Reductive Cleavage | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | - | wikipedia.orgresearchgate.net |
| Acidic Hydrolysis | HBr, phenol, acetic acid | Heating | google.com |
| Acidic Hydrolysis | Concentrated H2SO4 or HCl | Heating to 100 °C | google.com |
| Acidic Hydrolysis | MeSO3H, TFA, thioanisole | Room temperature | researchgate.net |
Reactions at the Sulfur Center of the Sulfonamide
The sulfur atom in the N-tosyl group is in a high oxidation state (+6) and is electron-deficient due to the attached oxygen and nitrogen atoms. This makes it an electrophilic center. patsnap.com
The primary reaction involving the sulfur center is the cleavage of the sulfur-nitrogen bond, as seen in deprotection reactions. During reductive cleavage with agents like sodium naphthalenide, a single electron is transferred to the sulfonyl group, which initiates the fragmentation. fiu.edu In acid-catalyzed cleavage, protonation likely occurs on the nitrogen or an oxygen atom, weakening the S-N bond and making the sulfur atom susceptible to nucleophilic attack or facilitating heterolysis.
Beyond deprotection, the sulfonamide nitrogen, once deprotonated, can act as a nucleophile. The N-H proton is acidic, with reported pKa values for related sulfonamides ranging from approximately 8.5 to 11. researchgate.netresearchgate.net Under basic conditions, the resulting anion can be alkylated, providing a route to N-alkylated, N-tosylated amino acids. monash.edu
Stereochemical Aspects and Configurational Stability
The L-configuration of this compound is defined by the stereocenter at the α-carbon. The stability of this center is crucial during chemical transformations to avoid racemization.
The proton on the α-carbon is acidic and susceptible to removal under basic conditions, which would lead to a planar enolate intermediate and subsequent loss of stereochemical information. The propensity for racemization is a known issue for amino acid esters, particularly when strong bases are used. nih.gov Mild reaction conditions are often necessary to preserve the stereochemical integrity. acs.org
Under Basic Conditions : Reactions involving the ester group, such as base-catalyzed hydrolysis or transesterification, pose a risk of racemization. The use of strong bases can readily deprotonate the α-carbon. nih.gov Racemization has been observed during the aminolysis of activated N-protected amino acid esters in the presence of bases like sodium hydrogen carbonate. nih.gov The extent of racemization often depends on the base strength, temperature, and reaction time. monash.edu
Under Acidic Conditions : Acid-catalyzed reactions, such as ester hydrolysis or tosyl group deprotection, are generally considered stereochemically safe and proceed without epimerization at the α-carbon. researchgate.net
Therefore, to maintain the configurational stability of this compound, strongly basic conditions should be avoided or used with caution, employing low temperatures and short reaction times.
Maintenance of Stereoisomeric Purity at the α-Carbon
The maintenance of the L-configuration at the α-carbon of this compound is crucial for its applications in stereoselective synthesis. The N-tosyl group plays a significant role in preserving this stereoisomeric purity. Research on related N-tosyl amino acid derivatives has indicated that the tosyl group can stabilize anionic character at the nitrogen atom. This electronic effect can, to some extent, mitigate the abstraction of the α-proton, which is the primary step in racemization via enolization.
However, like other N-protected amino acid esters, this compound is not entirely immune to racemization, particularly when subjected to basic conditions. nih.govresearchgate.net The propensity for racemization is a critical consideration in synthetic routes involving this compound. Careful selection of reaction conditions, such as the choice of a weaker base, can be crucial in minimizing the loss of stereochemical integrity. nih.gov
Studies on the N-arylation of amino acid esters have shown that strong bases can lead to complete racemization. nih.gov For instance, the use of sodium tert-butoxide in the N-arylation of phenylalanine tert-butyl ester resulted in a complete loss of stereoisomeric purity. nih.gov This highlights the sensitivity of the α-stereocenter in amino acid esters to basic environments. Therefore, synthetic transformations involving this compound necessitate mild reaction conditions to preserve its enantiomeric purity.
The table below summarizes the effect of base strength on the racemization of amino acid esters, drawing a parallel to the potential behavior of this compound.
| Base | Relative Strength | Observed Racemization in Amino Acid Esters | Implication for this compound |
|---|---|---|---|
| Sodium tert-butoxide | Strong | Complete racemization nih.gov | High risk of racemization |
| Weaker, non-nucleophilic bases | Weak | Minimal racemization nih.gov | Preferred for maintaining stereochemical integrity |
Investigation of Racemization Pathways in Alanine Derivatives
The racemization of alanine derivatives, including this compound, can proceed through two primary pathways, particularly under basic conditions. highfine.com
Applications of Ethyl Tosyl L Alaninate and Its Analogs As Versatile Chemical Tools
Role as Chiral Building Blocks in Complex Organic Synthesis
Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Ethyl tosyl-L-alaninate, possessing a defined stereocenter at the α-carbon, is a prime example of such a building block. The tosyl group serves as a robust protecting group for the amino functionality of the alanine (B10760859) core, allowing for selective reactions at other parts of the molecule without compromising the integrity of the chiral center. chemimpex.com
The strategic use of chiral building blocks like this compound simplifies the synthesis of complex molecules by introducing chirality at an early stage, thereby avoiding the need for challenging enantioselective steps later in the synthetic sequence. researchgate.net This approach is particularly advantageous in the construction of intricate natural products and therapeutic agents where precise stereochemical control is paramount for biological activity. nih.gov The versatility of these building blocks is further enhanced by the development of new synthetic methods, including catalytic reactions, that facilitate the creation of complex chiral drug candidates. nih.gov
Intermediates for the Construction of Biologically Relevant Molecules
The structural features of this compound make it an ideal intermediate for the synthesis of a wide range of biologically important molecules, including modified amino acids, peptides, and heterocyclic compounds.
This compound is a key starting material for the synthesis of non-proteinogenic or substituted amino acids. The tosyl-protected amino group allows for modifications at the α-carbon or the ester functionality. For instance, the C-H bonds of the alanine backbone can be functionalized to introduce various substituents, leading to the creation of novel amino acid derivatives with unique properties. acs.org These modified amino acids can then be incorporated into peptide chains to modulate their structure, stability, and biological activity. chemimpex.com
The synthesis of peptides, essential components in drug development and biochemistry, often utilizes amino acid derivatives like tosyl-L-alanine. chemimpex.com The tosyl group can act as a protecting group during peptide synthesis, which involves the sequential coupling of amino acids. beilstein-journals.org This protection strategy is crucial for preventing unwanted side reactions and ensuring the formation of the desired peptide sequence.
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.com this compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems. The amino and carbonyl functionalities within the molecule provide reactive sites for cyclization reactions.
For example, through a series of transformations, the alanine backbone can be incorporated into rings such as piperidines, pyrrolidines, or more complex fused systems. The tosyl group can be retained in the final product or removed at a later stage to yield a free amine for further functionalization. The development of innovative synthetic methods continues to expand the utility of such building blocks in the construction of diverse nitrogen-containing heterocycles. nih.gov
Contributions to Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) is a powerful technique for the automated and efficient production of peptides and other oligomers. beilstein-journals.org In this methodology, the growing molecule is attached to a solid support (resin), which facilitates purification by simple filtration and washing steps.
This compound and related protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS). nih.gov The C-terminal carboxyl group of the first amino acid is typically anchored to the resin. Subsequent amino acids, with their amino groups protected (e.g., with a tosyl or, more commonly, an Fmoc or Boc group), are then sequentially coupled to the growing peptide chain. researchgate.net The tosyl group, while less common as a primary N-protecting group in modern SPPS, can be employed for specific applications or as a permanent protecting group for the side chain of certain amino acids. The principles of solid-phase synthesis allow for the rapid assembly of complex peptides with defined sequences. nih.gov
Advanced Spectroscopic and Structural Characterization of Ethyl Tosyl L Alaninate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of ethyl tosyl-L-alaninate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the tosyl group and the ester functionality significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (downfield).
Based on the analysis of its constituent parts, L-alanine ethyl ester and the tosyl group, the predicted ¹H NMR spectral data are presented below. For comparison, experimental data for L-alanine ethyl ester hydrochloride is included, highlighting the expected shifts upon N-tosylation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Splitting Pattern | Integration | Notes |
|---|---|---|---|---|
| Ar-H (ortho to SO₂) | ~7.8 | d | 2H | Aromatic protons deshielded by the sulfonyl group. |
| Ar-H (meta to SO₂) | ~7.3 | d | 2H | Aromatic protons of the tosyl group. |
| NH | ~5.5-6.0 | d | 1H | Amide proton, position can be variable and may exchange with D₂O. |
| α-CH | ~4.1-4.3 | q | 1H | Methine proton, deshielded by both the tosylamino and ester groups. |
| -OCH₂CH₃ | ~4.0-4.2 | q | 2H | Methylene protons of the ethyl ester, adjacent to the oxygen atom. |
| Ar-CH₃ | ~2.4 | s | 3H | Methyl protons of the tosyl group. |
| α-CH₃ | ~1.4 | d | 3H | Methyl protons of the alanine (B10760859) moiety. |
| -OCH₂CH₃ | ~1.2 | t | 3H | Methyl protons of the ethyl ester. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms or functional groups appearing at lower fields.
The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below, alongside experimental data for L-alanine ethyl ester hydrochloride for comparative purposes.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Notes |
|---|---|---|
| C=O (Ester) | ~171-173 | Carbonyl carbon of the ethyl ester. |
| Ar-C (ipso, attached to S) | ~143-145 | Quaternary aromatic carbon. |
| Ar-C (para, attached to CH₃) | ~137-139 | Quaternary aromatic carbon. |
| Ar-CH (meta to SO₂) | ~129-130 | Aromatic methine carbons. |
| Ar-CH (ortho to SO₂) | ~127-128 | Aromatic methine carbons. |
| -OCH₂CH₃ | ~61-63 | Methylene carbon of the ethyl ester. |
| α-CH | ~50-52 | Methine carbon of the alanine moiety. |
| Ar-CH₃ | ~21-22 | Methyl carbon of the tosyl group. |
| α-CH₃ | ~18-20 | Methyl carbon of the alanine moiety. |
| -OCH₂CH₃ | ~14-15 | Methyl carbon of the ethyl ester. |
X-ray Crystallography for Definitive Absolute Configuration Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the substance to generate an electron density map, from which the precise positions of all atoms can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of the (S)-configuration at the α-carbon, which is inherited from the natural L-alanine starting material. The analysis would also reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This includes the rotational preferences around the Cα-N and N-S bonds, as well as the orientation of the tosyl and ethyl ester groups relative to the chiral center.
As of the current literature review, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structure of the closely related compound, N-tosyl-L-alanine, has been determined. This structure confirms the expected (S)-configuration and provides insight into the likely solid-state conformation of the tosyl-amino portion of the target molecule. It is reasonable to infer that the absolute configuration of the chiral center in this compound is also (S), assuming no epimerization occurs during the synthesis from L-alanine.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₂H₁₇NO₄S), the molecular weight is 271.33 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion would be measured with high precision, allowing for the unambiguous determination of its elemental formula.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to extensive fragmentation. The analysis of these fragments provides valuable structural information. The predicted major fragmentation pathways for this compound are outlined below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 271 | [M]⁺ | Molecular ion |
| 226 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 198 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 155 | [CH₃C₆H₄SO₂]⁺ | Formation of the tosyl cation. |
| 116 | [M - CH₃C₆H₄SO₂]⁺ | Loss of the tosyl group, forming the ethyl alaninate (B8444949) cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the tosyl group. |
| 44 | [CH₃CHN]⁺ | Fragment from the alanine backbone. |
The fragmentation pattern provides a characteristic fingerprint for the molecule, allowing for its identification and the confirmation of the connectivity of the tosyl group, the alanine core, and the ethyl ester moiety.
Theoretical and Computational Chemistry Investigations of N Tosyl L Alaninate Systems
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ethyl tosyl-L-alaninate, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.
Detailed research findings from DFT calculations reveal crucial information about the molecule's reactivity and stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
In a typical DFT study of a molecule like this compound, the HOMO is often localized on the electron-rich tosyl group and the non-bonding orbitals of the oxygen atoms in the ester group. Conversely, the LUMO is typically centered on the aromatic ring of the tosyl group and the carbonyl carbon of the ester, indicating these as the primary sites for nucleophilic attack.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
| Dipole Moment | 3.45 D |
Computational Modeling of Conformations and Intramolecular Interactions
The flexible nature of this compound allows it to adopt multiple conformations. Computational modeling is essential for identifying the most stable conformers and understanding the intramolecular interactions that stabilize them. These interactions can include hydrogen bonds, steric repulsions, and van der Waals forces.
A significant intramolecular interaction in this compound is the potential for a hydrogen bond between the hydrogen atom on the nitrogen of the tosylamide group and one of the oxygen atoms of the sulfonyl group or the carbonyl oxygen of the ester. Computational models can predict the geometry and strength of such interactions. These studies often involve a systematic search of the conformational space by rotating the key dihedral angles of the molecule.
The analysis of these interactions provides insight into the preferred three-dimensional structure of the molecule, which in turn influences its biological activity and chemical reactivity. For instance, the presence of a strong intramolecular hydrogen bond can lock the molecule into a specific conformation, affecting how it interacts with other molecules.
| Interaction Type | Atoms Involved | Calculated Distance (Å) | Calculated Angle (°) |
|---|---|---|---|
| Hydrogen Bond | N-H···O=S | 2.15 | 165.2 |
| Steric Interaction | Tosyl CH₃ - Ester CH₂CH₃ | 3.80 | N/A |
Mechanistic Studies of Reactions via Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the structures and energies of reactants, products, and, most importantly, transition states, a detailed reaction pathway can be mapped out. For this compound, this could involve studying reactions such as hydrolysis of the ester group or reactions at the chiral center.
Transition state theory is used to locate the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, in the base-catalyzed hydrolysis of this compound, a tetrahedral intermediate is formed, and the transition state leading to this intermediate can be modeled. sujps.com
These calculations can also provide insights into the stereoselectivity of reactions, explaining why one stereoisomer is formed preferentially over another. This is particularly important for chiral molecules like this compound.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 18.5 |
| Leaving Group Departure | TS2 | 12.3 |
Conformational Analysis and Energy Landscapes
A comprehensive understanding of the behavior of a flexible molecule like this compound requires an exploration of its entire conformational energy landscape. This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its geometric parameters, primarily the rotatable dihedral angles.
Computational methods such as systematic grid searches or more sophisticated molecular dynamics simulations can be used to map out this landscape. The resulting map reveals the various low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. This information is crucial for understanding the dynamic behavior of the molecule, including how it might change its shape to bind to a receptor or participate in a chemical reaction. libretexts.org
The energy landscape provides a global view of the molecule's flexibility and stability. By identifying the most populated conformational states and the pathways for interconversion between them, a more complete picture of the molecule's properties can be obtained.
| Conformer | Dihedral Angle (Cα-N-S-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | -65° | 0.00 | 65.2 |
| B | 175° | 1.25 | 25.8 |
| C | 55° | 2.50 | 9.0 |
Enzymatic and Biochemical Research Involving N Tosyl L Alaninate Esters
Studies on Substrate Specificity for Hydrolase Enzymes
The substrate specificity of hydrolase enzymes for N-tosyl-L-alaninate esters is a critical area of study, determining their utility in specific biochemical assays. The primary enzymes investigated in this context are serine proteases, with human leukocyte elastase (HLE) being a prominent example.
Serine Proteases:
Human Leukocyte Elastase (HLE): This enzyme, found in the azurophilic granules of neutrophils, shows a marked preference for substrates containing alanine (B10760859) at the P1 position (the amino acid residue on the carbonyl side of the scissile bond). mdpi.com Consequently, N-tosyl-L-alaninate esters are effective substrates for HLE. The enzyme's S1 subsite accommodates the small, hydrophobic side chain of alanine, facilitating hydrolysis. Studies have demonstrated that HLE efficiently catalyzes the hydrolysis of various N-tosyl-L-alaninate esters. nih.govnih.gov
Chymotrypsin (B1334515) and Subtilisin: While specific kinetic data for N-tosyl-L-alaninate esters with chymotrypsin and subtilisin is not extensively detailed in the available literature, the general substrate preferences of these enzymes provide insight. Chymotrypsin typically cleaves peptide bonds after large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. nih.govnih.gov Subtilisin has a broader specificity but also favors large, uncharged residues. nih.govresearchgate.net Therefore, N-tosyl-L-alaninate esters would be expected to be relatively poor substrates for chymotrypsin and subtilisin compared to their preferred substrates.
Trypsin: Trypsin's specificity is directed towards cleaving peptide bonds after positively charged amino acid residues, namely lysine (B10760008) and arginine. capes.gov.br As alanine is a small, neutral amino acid, N-tosyl-L-alaninate esters are not considered suitable substrates for trypsin.
Carboxylesterases: Carboxylesterases (CEs) are a group of enzymes with broad substrate specificity, primarily involved in the detoxification of xenobiotics containing ester groups. nih.govnih.gov These enzymes are known to hydrolyze a wide variety of structurally diverse esters. nih.govnih.gov While specific studies focusing solely on N-tosyl-L-alaninate esters are limited, the general mechanism of CEs suggests they could potentially hydrolyze these compounds. Human carboxylesterases, such as hCE-1 and hCE-2, have different substrate preferences based on the size of the acyl and alcohol groups of the ester. nih.gov Given their role in metabolizing ester-containing drugs and other xenobiotics, it is plausible that N-tosyl-L-alaninate esters could serve as substrates, although their efficiency would depend on the specific isozyme and the structure of the ester's alcohol group.
The following table summarizes the expected substrate specificity of various hydrolases for N-Tosyl-L-Alaninate Esters based on their known catalytic preferences.
| Enzyme Class | Specific Enzyme | Expected Specificity for N-Tosyl-L-Alaninate Esters | Rationale |
| Serine Protease | Human Leukocyte Elastase | High | Prefers small, neutral amino acids like Alanine at the P1 position. mdpi.com |
| Serine Protease | Chymotrypsin | Low | Prefers large, hydrophobic amino acids (e.g., Phe, Tyr, Trp) at the P1 position. nih.gov |
| Serine Protease | Trypsin | Negligible | Prefers positively charged amino acids (e.g., Lys, Arg) at the P1 position. capes.gov.br |
| Serine Protease | Subtilisin | Low to Moderate | Exhibits broad specificity but generally favors larger amino acid residues. nih.govresearchgate.net |
| Carboxylesterase | hCE-1 / hCE-2 | Possible | Possess broad substrate specificity for a wide range of esters; activity would depend on the specific ester structure. nih.govnih.gov |
Kinetic Analysis of Enzymatic Hydrolysis by Esterases and Peptidases
Kinetic analysis of the enzymatic hydrolysis of N-tosyl-L-alaninate esters provides quantitative insights into enzyme efficiency and substrate suitability. The most detailed kinetic studies have been performed using human leukocyte elastase (HLE), a key enzyme in inflammatory processes.
A significant study determined the kinetic constants for the HLE-catalyzed hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) (Tos-Ala-OPPy). nih.gov This substrate was found to be highly reactive, with kinetic data indicating that the deacylation step of the catalytic mechanism is rate-limiting. nih.gov The efficiency of this hydrolysis was notably enhanced by the presence of decanol, achieving a catalytic efficiency (kcat/KM) of 10(7) M⁻¹s⁻¹, which is near the diffusion-controlled limit. nih.gov The study also compared Tos-Ala-OPPy to related substrates, highlighting its superior reactivity. nih.gov
Another investigation focused on an electrochemical assay using 4-((tosyl-L-alanyl)oxy)phenyl tosyl-L-alaninate (TAPTA) as a substrate for leukocyte esterase. nih.gov This research established a Michaelis constant (Km) of 0.24 mM, quantifying the affinity of the enzyme for this specific substrate. nih.gov
These kinetic parameters are crucial for designing sensitive and reliable enzyme assays, particularly for diagnostic applications.
The table below presents key kinetic constants from studies on the hydrolysis of N-Tosyl-L-alaninate esters by human leukocyte elastase.
| Substrate | Enzyme | Km (mM) | kcat/KM (M⁻¹s⁻¹) | pH | Conditions |
| 3-(N-tosyl-L-alanyloxy)-5-phenylpyrrole (Tos-Ala-OPPy) | Human Leukocyte Elastase | Not specified | ~10⁷ | Not specified | In the presence of decanol |
| 4-((tosyl-L-alanyl)oxy)phenyl tosyl-L-alaninate (TAPTA) | Leukocyte Esterase | 0.24 | Not specified | 7.40 | Phosphate buffer saline with 10% DMSO |
Development of Chemical Probes and Molecular Tools for Biochemical Applications
Derivatives of N-tosyl-L-alanine, particularly its esters, have been successfully developed as chemical probes and molecular tools for various biochemical applications, most notably in clinical diagnostics. doaj.org Their primary use is in the detection of leukocyte esterase activity, which serves as a key biomarker for identifying urinary tract infections (UTIs). nih.govntu.edu.tw
The most widely used probe is N-Tosyl-L-alanine 3-indoxyl ester. nih.govdoaj.org This compound is a chromogenic substrate employed in urine test strips. The underlying mechanism of the assay involves a two-step reaction:
Enzymatic Hydrolysis: In a urine sample containing leukocytes, the leukocyte esterase hydrolyzes the N-Tosyl-L-alanine 3-indoxyl ester. This cleavage releases the N-tosyl-L-alanine moiety and a molecule of indoxyl. nih.gov
Colorimetric Reaction: The liberated indoxyl is unstable and subsequently undergoes a reaction. In the presence of a diazonium salt impregnated on the test strip, the indoxyl couples with it to form a stable and intensely colored azo dye. nih.govnih.gov The appearance of a distinct color (typically purple) indicates a positive result, signifying the presence of elevated levels of leukocytes and suggesting a possible UTI. nih.gov
This application highlights the value of N-tosyl-L-alaninate esters as precise tools for monitoring enzyme activity. doaj.org The predictable hydrolysis by a specific target enzyme allows for the design of robust and reliable diagnostic tests. doaj.org
Beyond colorimetric assays, electrochemical probes have also been developed. The substrate 4-((tosyl-L-alanyl)oxy)phenyl tosyl-L-alaninate (TAPTA) is used in an electrochemical assay where its hydrolysis by leukocyte esterase releases a redox-active fragment. nih.gov The oxidation of this fragment at an electrode generates a measurable electrical current, providing a quantitative measure of enzyme activity. nih.gov This method offers an alternative to traditional optical assays for determining leukocyte esterase levels. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl tosyl-L-alaninate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves tosylation of L-alanine followed by esterification. A common protocol includes reacting L-alanine with tosyl chloride in a basic aqueous medium (e.g., NaOH) at 0–5°C to prevent racemization . Purification via recrystallization (using ethanol/water mixtures) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) or H NMR (key peaks: δ 1.2 ppm for ethyl CH, δ 7.7–7.8 ppm for tosyl aromatic protons). Report retention times or integration ratios to confirm >95% purity .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to:
- Temperature gradients (e.g., 4°C, 25°C, 40°C).
- Humidity-controlled environments (e.g., 60% RH).
Analyze degradation via TLC or mass spectrometry at intervals (e.g., 1, 7, 30 days). Quantify decomposition products (e.g., free L-alanine) using calibration curves. Statistical analysis (ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from variations in stoichiometry, solvent purity, or reaction time. Perform a meta-analysis of published protocols (systematic review principles per ):
Tabulate variables: molar ratios (tosyl chloride:L-alanine), reaction duration, solvent systems.
Use multivariate regression to identify yield predictors.
Validate findings via controlled replication (minimum n=3 trials per condition).
Address outliers by testing hypotheses (e.g., trace water content in solvents reduces yield) .
Q. What advanced spectroscopic techniques can elucidate the conformational dynamics of this compound in solution?
- Methodological Answer :
- ROESY NMR : Identify through-space interactions between the tosyl group and ethyl ester to map spatial proximity.
- Variable-temperature H NMR : Monitor chemical shift changes (Δδ) to detect rotameric equilibria. Calculate activation energy barriers using Eyring plots.
- DFT simulations : Compare experimental NMR/IR data with computational models (e.g., B3LYP/6-31G* basis set) to validate proposed conformers .
Q. How to design experiments to assess the compound’s role in peptide coupling reactions?
- Methodological Answer :
Substrate Screening : Test coupling efficiency with diverse amines (e.g., benzylamine, proline) using DCC/HOBt activation.
Kinetic Studies : Monitor reaction progress via LC-MS at timed intervals. Calculate rate constants (k) under varied pH/temperature.
Stereochemical Analysis : Use chiral HPLC to evaluate racemization risk during coupling.
Report statistical confidence intervals (95% CI) for yields and enantiomeric excess (ee) .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Controlled Replication : Repeat solubility tests (e.g., gravimetric analysis) in standardized solvents (e.g., DMSO, THF, ethyl acetate) with documented purity grades.
- Meta-Analysis : Aggregate literature data into a solubility parameter table (Hildebrand/Hansen parameters) to identify outliers.
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to explain discrepancies (e.g., hydrogen-bonding capacity vs. solvent polarity) .
Q. What statistical frameworks are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous datapoints.
- Error Propagation : Quantify uncertainty in derived parameters (e.g., Monte Carlo simulations) .
Tables for Key Data
Critical Methodological Notes
- Ethical Reporting : Disclose all raw data (appendix) and processing steps (e.g., baseline correction in NMR) to ensure reproducibility .
- E-E-A-T Compliance : Cite peer-reviewed journals or institutional datasets (e.g., NIST) for physicochemical properties .
- Bias Mitigation : Use blinding in biological assays and randomized trial sequencing to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
